N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-29-19-9-7-16(14-21(19)31-3)23-18-6-5-11-26(18)12-13-27(23)24(28)25-17-8-10-20(30-2)22(15-17)32-4/h5-11,14-15,23H,12-13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTTYQDJLWTPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydropyrrolo[1,2-a]pyrazine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 1,2-diamines and α,β-unsaturated carbonyl compounds. The 3,4-dimethoxyphenyl groups are then introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and control, as well as the development of robust purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl rings can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution, while nucleophilic substitution might involve reagents like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carboxamide group would produce the corresponding amine.
Scientific Research Applications
Key Structural Features:
- Core Structure : Dihydropyrrolo[1,2-a]pyrazine
- Substituents : Two 3,4-dimethoxyphenyl groups
- Functional Group : Carboxamide
Medicinal Chemistry
N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has been identified as a promising candidate for drug development due to its potential bioactive properties. Its structure suggests possible interactions with various biological targets, including receptors and enzymes.
Case Study: Neuropharmacology
Research indicates that compounds with similar dihydropyrrolo structures can act as positive allosteric modulators of N-methyl-D-aspartate receptors (NMDARs), which are crucial in synaptic transmission and implicated in neurological disorders such as schizophrenia and Alzheimer's disease. The modifications in the chemical structure can lead to improved pharmacological profiles compared to earlier generations of compounds .
Materials Science
The stability and functional versatility of this compound make it suitable for developing advanced materials. Its potential applications include:
- Polymers : As a building block for synthesizing novel polymeric materials.
- Coatings : Due to its chemical stability and resistance to degradation.
Organic Synthesis
In organic synthesis, this compound can serve as a versatile building block for creating more complex molecules. Its unique structure allows chemists to explore new reaction pathways.
The biological activity of this compound is an area of active research. Preliminary studies suggest that it may exhibit antimicrobial properties. For instance:
Mechanism of Action
The mechanism by which N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between the target compound and related derivatives:
Structural and Reactivity Comparisons
- Core Heterocycles : The target compound’s dihydropyrrolopyrazine core differs from the thiazolo-pyrimidine-dione in , which introduces additional sulfur and oxygen atoms. This structural divergence impacts reactivity; for instance, dihydropyrrolopyrazine derivatives undergo sulfur extrusion reactions with dithiolethiones to form fused thiazine-thiones (92–95% yields) .
- Substituent Effects : The 3,4-dimethoxyphenyl groups in the target compound contrast with the ethoxy/fluoro substituents in . Methoxy groups enhance electron density and may improve binding to polar biological targets, whereas fluorine atoms in ’s compound could reduce oxidative metabolism .
- Carboxamide Functionality : All compared compounds retain the carboxamide group, critical for hydrogen bonding. However, its position (e.g., at position 2 in the target vs. varied positions in others) influences conformational flexibility and target engagement.
Physicochemical and Spectroscopic Data
- Melting points vary significantly: the thiazolo-pyrimidine-dione (120–122°C) vs. Rip-B (90°C), reflecting differences in crystallinity and intermolecular interactions .
Research Implications and Limitations
- Data Gaps: Limited spectroscopic and pharmacological data for the target compound highlight the need for experimental studies to confirm its properties and activities.
Biological Activity
N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a dihydropyrrolo[1,2-a]pyrazine core with two 3,4-dimethoxyphenyl substituents and a carboxamide functional group. The methoxy groups enhance solubility and facilitate interactions with biological targets, making this compound a subject of interest for further research.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions starting from appropriate precursors such as 1,2-diamines and α,β-unsaturated carbonyl compounds. The introduction of the 3,4-dimethoxyphenyl groups is achieved through electrophilic aromatic substitution reactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- P388 Leukemia Model : Studies on related pyrazine derivatives have shown notable activity against P388 leukemia in mice. The presence of specific substituents at positions 2 and 3 on the pyrazine ring significantly influences their efficacy .
- Mechanism of Action : These compounds may act by competing with colchicine for binding to tubulin, thereby disrupting microtubule dynamics crucial for cell division .
Cytotoxicity Studies
Cytotoxicity assessments on various cell lines reveal that this compound exhibits moderate toxicity. The half-maximal inhibitory concentration (IC50) values suggest that while the compound is effective against certain cancer cell lines, it also affects normal cells at higher concentrations. For instance:
- RAW 264.7 Cell Line : The IC50 value was determined to be approximately 500 µg/mL in cytotoxicity assays .
Genotoxicity Assessment
Genotoxicity studies indicate that this compound shows minimal chromosomal aberrations when compared to standard genotoxic agents like streptomycin. This suggests a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure-activity relationships:
| Substituent Position | Effect on Activity |
|---|---|
| Position 2 | Influences cytotoxicity |
| Position 3 | Affects binding affinity |
| Carboxamide Group | Essential for biological activity |
The presence of methoxy groups enhances solubility and may improve interactions with biological targets such as enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
